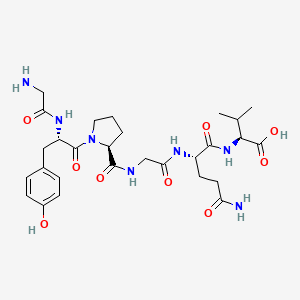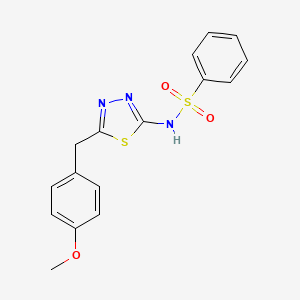
1400W dihidrocloruro
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1400W dihydrochloride is widely used in scientific research due to its high selectivity for inducible nitric oxide synthase. Some of its applications include:
Mecanismo De Acción
Target of Action
The primary target of 1400W dihydrochloride is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. 1400W dihydrochloride is a highly selective inhibitor of iNOS, exhibiting a binding constant of 2.0 μM .
Mode of Action
1400W dihydrochloride acts as a slow, tight-binding inhibitor of iNOS . It interacts with iNOS in a manner that is dependent on the cofactor NADPH .
Biochemical Pathways
The inhibition of iNOS by 1400W dihydrochloride leads to a reduction in the production of NO . This can affect various biochemical pathways where NO plays a role, such as the regulation of vascular tone, immune response, and neurotransmission .
Pharmacokinetics
It is less stable in aqueous systems, and aqueous solutions are best prepared daily . These properties can influence the bioavailability of 1400W dihydrochloride.
Result of Action
The inhibition of iNOS by 1400W dihydrochloride results in a decrease in NO production. This can mitigate oxidative stress and neuronal cell apoptosis, thereby improving conditions such as spatial memory dysfunction caused by acute hypobaric hypoxia-reoxygenation . In addition, 1400W dihydrochloride has been reported to decrease tumor weight in mice bearing murine mammary carcinoma .
Action Environment
The action of 1400W dihydrochloride can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the solvent used for its preparation . Furthermore, the efficacy of 1400W dihydrochloride can be influenced by the specific physiological or pathological context in which iNOS is being expressed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1400W dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The preparation typically involves the reaction of N-(3-[Aminomethyl]benzyl)acetamidine with hydrochloric acid to form the dihydrochloride salt . The compound is more soluble in aqueous systems than in organic solvents, and solutions are best prepared fresh daily due to stability concerns .
Industrial Production Methods
Industrial production methods for 1400W dihydrochloride are not extensively documented in the public domain. the synthesis would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The compound is typically stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
1400W dihydrochloride primarily undergoes binding reactions with iNOS. It exhibits slow saturation kinetics and a maximal rate constant of 0.028 s-1 . The compound does not readily undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.
Common Reagents and Conditions
The preparation of 1400W dihydrochloride involves the use of hydrochloric acid as a reagent. The compound is more stable in organic solvents such as ethanol, N,N-dimethylformamide, or dimethyl sulfoxide, but it is more soluble in aqueous buffers .
Major Products Formed
The major product formed from the synthesis of 1400W dihydrochloride is the dihydrochloride salt of N-(3-[Aminomethyl]benzyl)acetamidine. No significant by-products are typically reported in the synthesis process .
Comparación Con Compuestos Similares
Similar Compounds
Nω-Nitro-L-arginine methyl ester hydrochloride: Another inhibitor of nitric oxide synthase, but less selective for iNOS compared to 1400W dihydrochloride.
NG-Methyl-L-arginine acetate salt: Inhibits nitric oxide synthase but with different selectivity and binding properties.
ARL-17477 dihydrochloride hydrate: A selective inhibitor of neuronal nitric oxide synthase (nNOS) rather than iNOS.
Uniqueness
1400W dihydrochloride is unique due to its high selectivity for inducible nitric oxide synthase over other isoforms such as endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). This selectivity makes it a valuable tool in research focused on iNOS-related pathways and conditions .
Propiedades
IUPAC Name |
N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHSQZCZGPGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214358-33-5 | |
| Record name | 1400w Dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1400W DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1400W dihydrochloride selectively inhibits iNOS, blocking the production of nitric oxide (NO) by this enzyme. [, ] Unlike other isoforms like neuronal NOS (nNOS), iNOS is often upregulated in pathological conditions, including inflammation and cancer. [, ] By inhibiting iNOS, 1400W dihydrochloride can reduce NO-mediated effects, which can be beneficial in various disease models. [, , ]
A: Researchers have utilized 1400W dihydrochloride as a pharmacological tool to differentiate the roles of various NOS isoforms. For instance, in a study investigating NO dynamics during stroke and reperfusion, 1400W dihydrochloride was used to selectively inhibit iNOS. [] This allowed researchers to demonstrate that the surge in NO levels observed during the initial reperfusion phase was primarily driven by nNOS activity, not iNOS. []
A: Research suggests that 1400W dihydrochloride can enhance the efficacy of radiotherapy in treating certain cancers. [] By inhibiting iNOS and subsequently reducing NO production, 1400W dihydrochloride appears to mitigate the immunosuppressive environment created by myeloid-derived cells within the tumor microenvironment. [] This, in turn, promotes a more robust anti-tumor immune response, evidenced by increased infiltration of CD8+ T cells into the tumor and enhanced production of inflammatory cytokines. []
A: Yes, 1400W dihydrochloride has proven valuable in elucidating inflammatory signaling pathways. In a study investigating the effects of IL-4 on equine pulmonary artery endothelial cells, 1400W dihydrochloride was instrumental in demonstrating that the IL-4-induced expression of E-selectin, VEGF, and iNOS was, at least in part, mediated through iNOS activity. [] This finding highlights the potential of iNOS inhibition as a strategy for modulating inflammatory responses in certain conditions.
A: 1400W dihydrochloride has been employed to investigate the intricate interplay between corneal stromal cells and Th17 cells, key players in the immune response. [] Researchers used 1400W dihydrochloride to rule out a significant role for iNOS in the observed immunomodulatory effects. [] This finding suggests that corneal stromal cells suppress Th17 cell function through a mechanism primarily independent of iNOS activity, encouraging further investigation into alternative pathways. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)



![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)


![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)






